2-(1-Methyl-1H-indol-3-yl)propanenitrile

Catalog No.
S6605964
CAS No.
176688-64-5
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Methyl-1H-indol-3-yl)propanenitrile

CAS Number

176688-64-5

Product Name

2-(1-Methyl-1H-indol-3-yl)propanenitrile

IUPAC Name

2-(1-methylindol-3-yl)propanenitrile

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3

InChI Key

JKHJNKXEFNBGAR-UHFFFAOYSA-N

SMILES

CC(C#N)C1=CN(C2=CC=CC=C21)C

Canonical SMILES

CC(C#N)C1=CN(C2=CC=CC=C21)C

2-(1-Methyl-1H-indol-3-yl)propanenitrile is an organic compound featuring an indole structure, characterized by a propanenitrile group attached to the nitrogen atom of the indole ring. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with indole derivatives. The presence of the methyl group at the 1-position of the indole ring contributes to its unique chemical properties and biological interactions.

Typical of indole derivatives:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction: The nitrile group may be reduced to an amine or other reduced forms.
  • Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents onto the ring .

These reactions are significant for modifying the compound's structure and enhancing its biological activity.

2-(1-Methyl-1H-indol-3-yl)propanenitrile exhibits a range of biological activities, particularly in the realm of pharmacology. Research indicates that compounds with similar structures can modulate various molecular targets, leading to effects such as:

  • Antimicrobial Activity: Some derivatives have shown promising activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: Certain analogs have demonstrated effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
  • Tubulin Polymerization Inhibition: Some studies suggest that related compounds may inhibit tubulin polymerization, which is crucial for cancer cell division .

The synthesis of 2-(1-Methyl-1H-indol-3-yl)propanenitrile can be achieved through several methods:

  • Reactions with Acrylonitrile: A common synthetic route involves reacting 1-methylindole with acrylonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. This method facilitates the formation of the desired propanenitrile derivative.
  • Microwave-Assisted Synthesis: Microwave irradiation techniques can enhance reaction rates and yields, providing a more efficient synthesis method compared to traditional heating methods .
  • Utilization of Key Synthons: Indole-containing precursors can be employed in multi-step syntheses leading to various substituted derivatives, utilizing reactive intermediates like hydrazononitriles .

2-(1-Methyl-1H-indol-3-yl)propanenitrile has several potential applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in targeting cancer and infectious diseases.
  • Chemical Research: The compound serves as a building block for synthesizing more complex indole derivatives, which may exhibit enhanced biological activities.
  • Material Science: Indole derivatives are also explored for their properties in organic electronics and materials science.

Studies on 2-(1-Methyl-1H-indol-3-yl)propanenitrile indicate that it interacts with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. These interactions can lead to modulation of biological processes such as apoptosis and immune responses. Further research is necessary to elucidate specific mechanisms of action and identify potential off-target effects.

Several compounds share structural similarities with 2-(1-Methyl-1H-indol-3-yl)propanenitrile, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
3-(1H-Indol-3-yl)propanenitrileIndole ring with propanenitrileLacks methyl substitution; different reactivity
3-(2-Methyl-1H-indol-1-yl)propanenitrileMethyl group at the 2-positionVariation in lipophilicity affecting bioactivity
3-(3-Methyl-1H-indol-1-yl)propanenitrileMethyl group at the 3-positionEnhanced membrane permeability due to methyl group
5-MethylindoleSimple methyl-substituted indoleServes as a precursor for more complex derivatives

The uniqueness of 2-(1-Methyl-1H-indol-3-yl)propanenitrile lies in its specific methyl substitution pattern and its resultant biological activities, which may differ significantly from those of other indole derivatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

184.100048391 g/mol

Monoisotopic Mass

184.100048391 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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